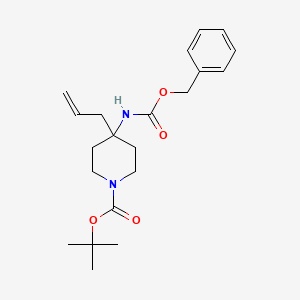
Tert-butyl 4-allyl-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-allyl-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an allyl group, and a benzyloxycarbonyl-protected amino group attached to a piperidine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-allyl-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the allyl group and the benzyloxycarbonyl-protected amino group. The final step involves the attachment of the tert-butyl group to the piperidine ring.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Allyl Group: The allyl group can be introduced through an allylation reaction using allyl halides and a suitable base.
Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-allyl-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The benzyloxycarbonyl-protected amino group can be reduced to form free amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Epoxides and Aldehydes: Formed from the oxidation of the allyl group.
Free Amines: Formed from the reduction of the benzyloxycarbonyl-protected amino group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Tert-butyl 4-allyl-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-allyl-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The benzyloxycarbonyl-protected amino group can be selectively deprotected to release the active amine, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-allyl-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate is unique due to the presence of the allyl group and the benzyloxycarbonyl-protected amino group, which provide distinct reactivity and functional properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C21H30N2O4 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
tert-butyl 4-(phenylmethoxycarbonylamino)-4-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-5-11-21(22-18(24)26-16-17-9-7-6-8-10-17)12-14-23(15-13-21)19(25)27-20(2,3)4/h5-10H,1,11-16H2,2-4H3,(H,22,24) |
Clé InChI |
DPNGJGAXPBPNOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
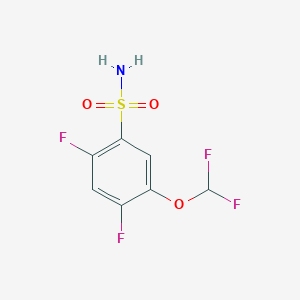
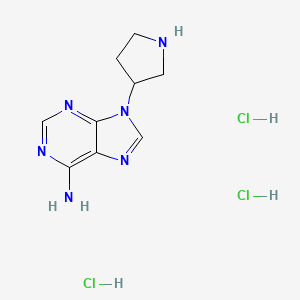
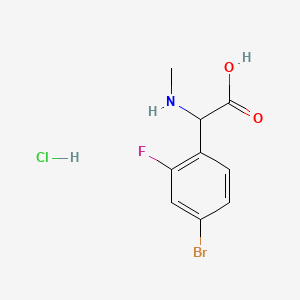
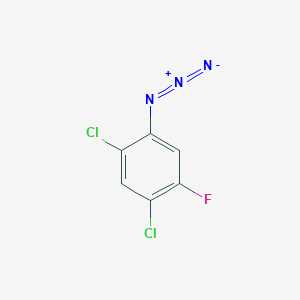
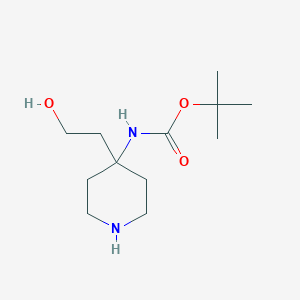
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
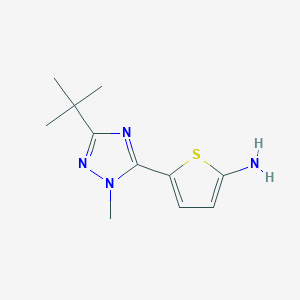
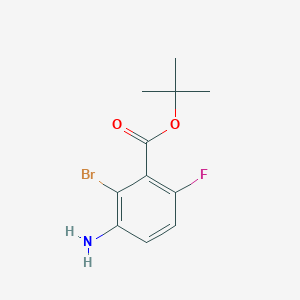
![Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)

